Pyrazole-3-boronic acid Pyrazole-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 376584-63-3
VCID: VC2036999
InChI: InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6)
SMILES: B(C1=CC=NN1)(O)O
Molecular Formula: C3H5BN2O2
Molecular Weight: 111.9 g/mol

Pyrazole-3-boronic acid

CAS No.: 376584-63-3

Cat. No.: VC2036999

Molecular Formula: C3H5BN2O2

Molecular Weight: 111.9 g/mol

* For research use only. Not for human or veterinary use.

Pyrazole-3-boronic acid - 376584-63-3

Specification

CAS No. 376584-63-3
Molecular Formula C3H5BN2O2
Molecular Weight 111.9 g/mol
IUPAC Name 1H-pyrazol-5-ylboronic acid
Standard InChI InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6)
Standard InChI Key NEUWPDLMDVINSN-UHFFFAOYSA-N
SMILES B(C1=CC=NN1)(O)O
Canonical SMILES B(C1=CC=NN1)(O)O

Introduction

Chemical Properties

Structure and Nomenclature

Pyrazole-3-boronic acid possesses the following key identifiers:

PropertyInformation
Chemical FormulaC₃H₅BN₂O₂
Molecular Weight111.90 g/mol
CAS Number376584-63-3
Alternative Names1H-Pyrazole-5-boronic acid, 1H-Pyrazol-3-ylboronic acid
MFCD NumberMFCD02020768, MFCD07368247
IUPAC Name1H-pyrazol-5-ylboronic acid
SMILES NotationOB(O)C1=NNC=C1
InChI KeyNEUWPDLMDVINSN-UHFFFAOYSA-N

The compound features a five-membered pyrazole ring with two adjacent nitrogen atoms and a boronic acid group (-B(OH)₂) attached at the 3-position . The tautomeric nature of pyrazole allows for alternative naming as 1H-Pyrazole-5-boronic acid, which reflects the same chemical entity .

Physical Properties

The physical characteristics of Pyrazole-3-boronic acid are essential for handling and application considerations:

PropertyValue
Physical StateSolid
ColorOff-white
Melting Point85-88°C
Boiling Point430.4±37.0°C (Predicted)
Density1.40±0.1 g/cm³ (Predicted)
pKa8.58±0.53 (Predicted)
Water SolubilitySoluble

The compound exhibits moderate thermal stability with a defined melting range, making it suitable for standard laboratory manipulations . Its solubility in water distinguishes it from many other boronic acids, which often display limited water solubility .

Hazard Information

Safety considerations for Pyrazole-3-boronic acid include:

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water if eye contact occurs, and storing in a locked location. The compound should be handled with appropriate personal protective equipment in well-ventilated areas .

Synthesis Methods

Direct Synthesis from Pyrazole

One established synthetic route involves direct iodination of pyrazole followed by borylation:

  • Iodination of pyrazole with iodine in the presence of hydrogen peroxide to form 4-iodopyrazole

  • Protection of the pyrazole nitrogen with an appropriate alkyl group

  • Conversion of the iodo group to a boronic acid through metal-halogen exchange followed by reaction with a boron source

This method typically produces yields of approximately 80% for the iodination step, with subsequent steps maintaining high efficiency .

Borylation via Metallation

An alternative approach involves:

  • Direct metallation of pyrazole or an N-protected pyrazole using strong bases like n-butyllithium

  • Reaction of the metallated species with trimethyl borate

  • Hydrolysis to yield the boronic acid

For example, the synthesis of related compounds like 2-Isobutyl-2H-pyrazole-3-boronic acid demonstrates this approach with a 54% yield .

Pinacol Ester Conversion

Pyrazole-3-boronic acid can also be obtained by hydrolysis of its pinacol ester:

  • Synthesis of Pyrazole-3-boronic acid pinacol ester (CAS: 844501-71-9)

  • Controlled hydrolysis to remove the pinacol protecting group

  • Isolation of the free boronic acid

This method is particularly useful when the pinacol ester is more readily available or when the free boronic acid is unstable under certain reaction conditions .

Applications

Synthetic Intermediates

Pyrazole-3-boronic acid serves as a versatile building block in organic synthesis, particularly in:

  • Suzuki-Miyaura coupling reactions for carbon-carbon bond formation

  • Synthesis of pharmaceutically active compounds containing pyrazole moieties

  • Preparation of complex heterocyclic systems with applications in medicinal chemistry

The ability to participate in cross-coupling reactions makes this compound valuable for constructing diverse molecular architectures that would otherwise be challenging to access .

Materials Science

In the field of materials science, Pyrazole-3-boronic acid contributes to:

  • Development of optical materials with specialized properties

  • Synthesis of conjugated systems for electronics applications

  • Preparation of sensors and functional materials that exploit the boronic acid group's ability to form reversible covalent bonds with diols

The compound's unique structural features enable the creation of materials with tailored optoelectronic properties .

Pharmaceutical Research

Pyrazole-3-boronic acid and its derivatives play roles in pharmaceutical development:

  • Serving as key intermediates in the synthesis of biologically active compounds

  • Enabling the introduction of pyrazole substructures into drug candidates

  • Facilitating late-stage functionalization of complex pharmaceutical intermediates

The pharmaceutical industry values this compound for its ability to introduce specific structural elements that can modulate biological activity .

RecommendationDetails
Storage TemperatureFreezer (below -20°C)
Container RequirementsTightly closed, inert atmosphere
Environmental ConditionsDry, well-ventilated place
IncompatibilitiesStrong oxidizing agents
SensitivityMoisture sensitive

These requirements reflect the compound's reactivity and potential degradation pathways. Proper storage ensures the material remains viable for synthetic applications .

Related Compounds

Pyrazole-3-boronic acid pinacol ester

The pinacol ester derivative (CAS: 844501-71-9) represents an important related compound with distinct properties:

PropertyInformation
Chemical FormulaC₉H₁₅BN₂O₂
Molecular Weight194.04 g/mol
Melting Point105-108°C
Alternative Names3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)-pyrazole
CAS Number844501-71-9

This ester form often displays enhanced stability and improved solubility in organic solvents compared to the free boronic acid, making it valuable for certain synthetic applications .

Functionalized Derivatives

Various functionalized derivatives of Pyrazole-3-boronic acid have been developed:

  • N-alkylated variants such as 1-alkylpyrazole-4-boronic acid pinacol esters

  • Halogenated derivatives providing additional sites for functionalization

  • Fused ring systems incorporating the pyrazole-boronic acid motif

These derivatives expand the synthetic utility of the basic scaffold and enable access to more complex molecular architectures .

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